molecular formula C7H14O4 B1296863 1,3-Dioxolane-2,2-diethanol CAS No. 5694-95-1

1,3-Dioxolane-2,2-diethanol

Cat. No. B1296863
Key on ui cas rn: 5694-95-1
M. Wt: 162.18 g/mol
InChI Key: OQISMXPUYQRVLR-UHFFFAOYSA-N
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Patent
US07985730B2

Procedure details

To a solution of 2.6 g (12 mmol) of dimethyl 2,2′-(1,3-dioxolane-2,2-diyl)diacetate in 100 mL of dry THF was added 1.4 g (36 mmol) of LAH at 0° C. The reaction mixture was then refluxed for 1 h, was quenched with 15% NaOH aqueous solution (3 mL) and water (3 mL). The mixture was stirred overnight, filtered through celite. The residue was washed twice with THF (100 mL×2). The combined organic phase was evaporated. Chromatography on silica gel afforded 1.3 g (8.0 mmol, yield: 66%) of 2,2′-(1,3-dioxolane-2,2-diyl)diethanol: MS (m/e): 163 (M+1)+.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][C:2]1([CH2:11][C:12](OC)=[O:13])[CH2:6][C:7](OC)=[O:8].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[O:1]1[CH2:5][CH2:4][O:3][C:2]1([CH2:6][CH2:7][OH:8])[CH2:11][CH2:12][OH:13] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
O1C(OCC1)(CC(=O)OC)CC(=O)OC
Name
Quantity
1.4 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was quenched with 15% NaOH aqueous solution (3 mL) and water (3 mL)
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The residue was washed twice with THF (100 mL×2)
CUSTOM
Type
CUSTOM
Details
The combined organic phase was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(OCC1)(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8 mmol
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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